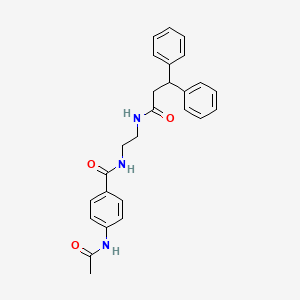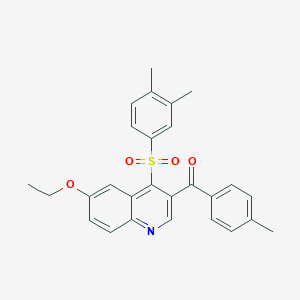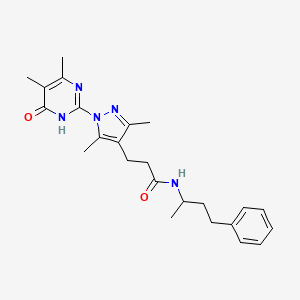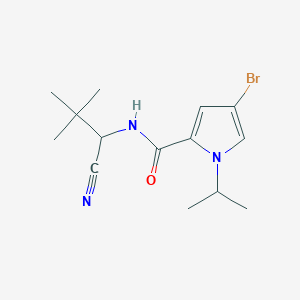
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiazole ring substituted with a fluorophenyl group and a benzamide moiety with a methylsulfonyl group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The fluorophenyl group can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the thiazole ring or the benzamide moiety.
Substitution: Substitution reactions can occur at different positions on the thiazole ring or the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiol derivatives and reduced benzamide derivatives.
Substitution: Substituted thiazoles and fluorophenyl derivatives.
Wirkmechanismus
The mechanism by which N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(4-fluorophenyl)benzamide: A simpler analog lacking the thiazole ring.
3-(methylsulfonyl)benzamide: A compound with a similar benzamide moiety but without the fluorophenyl group.
Thiazole derivatives: Other thiazole-containing compounds with different substituents.
Uniqueness: N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide stands out due to its combination of a fluorophenyl group and a methylsulfonyl group on a thiazole ring. This unique structure provides distinct chemical and biological properties compared to its analogs and similar compounds.
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S2/c1-25(22,23)14-4-2-3-12(9-14)16(21)20-17-19-15(10-24-17)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUFTABWVJZBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527562.png)


![(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2527565.png)




![1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2527574.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2527577.png)




